molecular formula C11H13N3O3S B1387673 5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1105194-09-9

5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1387673
CAS No.: 1105194-09-9
M. Wt: 267.31 g/mol
InChI Key: UAPTZXKQMSODOB-UHFFFAOYSA-N
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Description

5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It has a molecular formula of C₁₁H₁₃N₃O₃S and a molecular weight of 267.3 g/mol .

Chemical Reactions Analysis

5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring or the phenyl group. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with molecular targets and pathways within biological systems. While specific details are not provided in the search results, compounds of this nature typically exert their effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:

    5-Phenyl-1,3,4-oxadiazole-2-amine: Lacks the isopropylsulfonyl group, which may result in different chemical and biological properties.

    5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine: Contains a methylsulfonyl group instead of an isopropylsulfonyl group, potentially altering its reactivity and applications. The presence of the isopropylsulfonyl group in this compound makes it unique and may confer specific properties that are advantageous for certain applications.

Properties

IUPAC Name

5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7(2)18(15,16)9-5-3-4-8(6-9)10-13-14-11(12)17-10/h3-7H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPTZXKQMSODOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181804
Record name 5-[3-[(1-Methylethyl)sulfonyl]phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-09-9
Record name 5-[3-[(1-Methylethyl)sulfonyl]phenyl]-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-[(1-Methylethyl)sulfonyl]phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

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